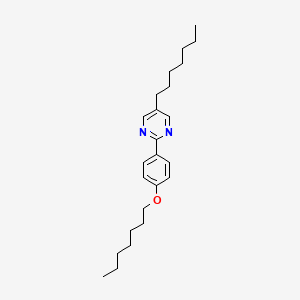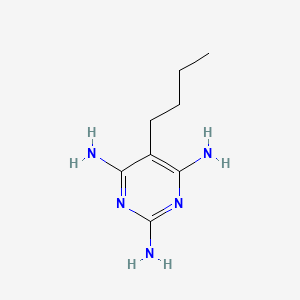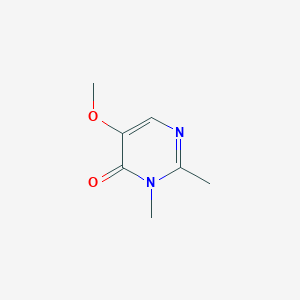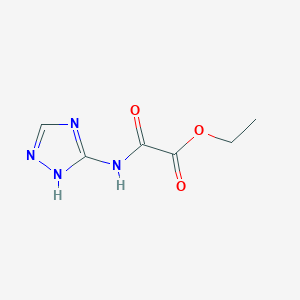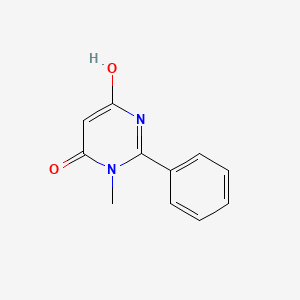![molecular formula C12H16N6O3S B15214940 N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine CAS No. 88090-80-6](/img/structure/B15214940.png)
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is a complex organic compound with a molecular formula of C12H16N6O3S. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a urea moiety linked to a butyl chain. This compound is of interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 1H-purine-6-thiol, is reacted with a butyl halide under basic conditions to form 4-(1H-purin-6-ylthio)butane.
Urea Formation: The intermediate is then reacted with an isocyanate to introduce the urea group, forming 3-(4-((1H-purin-6-yl)thio)butyl)urea.
Acetic Acid Introduction: Finally, the urea derivative is reacted with chloroacetic acid under basic conditions to yield the target compound, 2-(3-(4-((1H-purin-6-yl)thio)butyl)ureido)acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group in the purine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The halide in the butyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its purine derivative structure suggests potential as an enzyme inhibitor or a ligand for nucleotide-binding proteins.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to biologically active purines.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is likely related to its ability to interact with biological macromolecules. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: A purine derivative used as a chemotherapy agent.
Allopurinol: A purine analog used to treat gout.
Thioguanine: Another purine analog used in cancer treatment.
Uniqueness
2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is unique due to its combination of a purine moiety with a urea and acetic acid group. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
特性
CAS番号 |
88090-80-6 |
|---|---|
分子式 |
C12H16N6O3S |
分子量 |
324.36 g/mol |
IUPAC名 |
2-[4-(7H-purin-6-ylsulfanyl)butylcarbamoylamino]acetic acid |
InChI |
InChI=1S/C12H16N6O3S/c19-8(20)5-14-12(21)13-3-1-2-4-22-11-9-10(16-6-15-9)17-7-18-11/h6-7H,1-5H2,(H,19,20)(H2,13,14,21)(H,15,16,17,18) |
InChIキー |
VJVFFWXHPDDIKD-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCCNC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


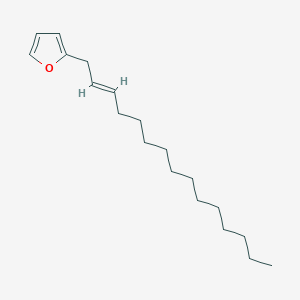

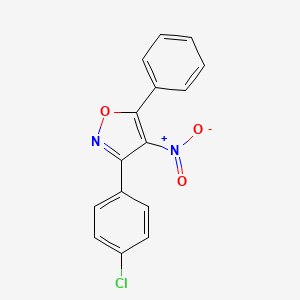
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
